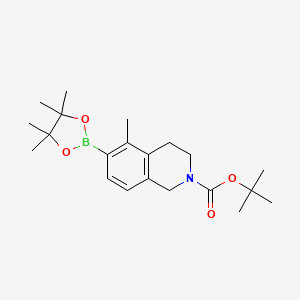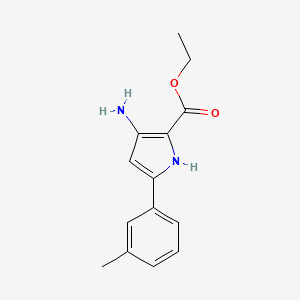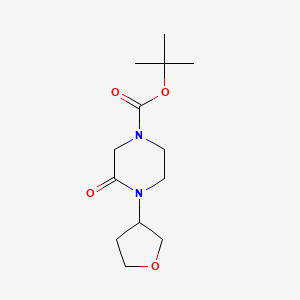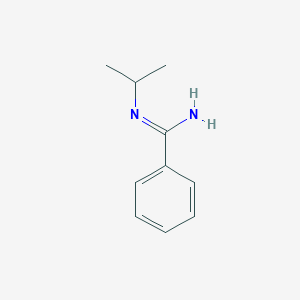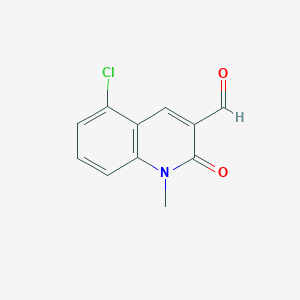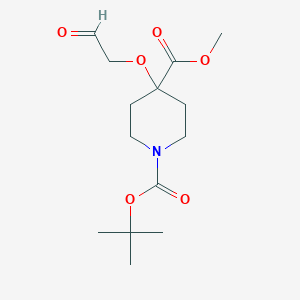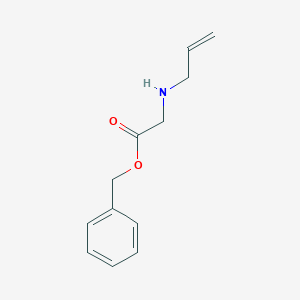![molecular formula C11H14O3 B13881683 [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol: is an organic compound characterized by the presence of a dioxolane ring attached to a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol typically involves the condensation of a dioxolane derivative with a methylphenyl compound. One common method is the reaction of 1,3-dioxolane with formaldehyde under acidic conditions to form the dioxolane ring . This intermediate can then be reacted with a methylphenyl compound to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane ring or the methylphenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Group: It can act as a protecting group for carbonyl compounds during chemical reactions.
Biology:
Biochemical Studies: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Medicine:
Drug Development: It can serve as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mecanismo De Acción
The mechanism of action of [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for various chemical reactions, while the methylphenyl group can influence the compound’s overall reactivity and stability. The compound may interact with enzymes and receptors in biological systems, affecting biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
1,3-Dioxolane-4-methanol: A similar compound with a dioxolane ring and a hydroxymethyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another related compound with a dimethyl-substituted dioxolane ring.
Uniqueness:
Structural Features: The presence of both a dioxolane ring and a methylphenyl group in [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol makes it unique compared to other dioxolane derivatives.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
[4-(1,3-dioxolan-2-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C11H14O3/c1-8-6-9(2-3-10(8)7-12)11-13-4-5-14-11/h2-3,6,11-12H,4-5,7H2,1H3 |
Clave InChI |
ADMCQFWOZBSDIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2OCCO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


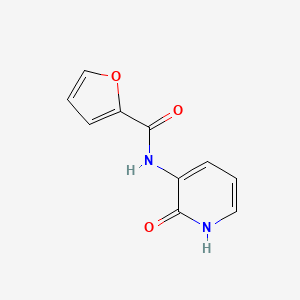
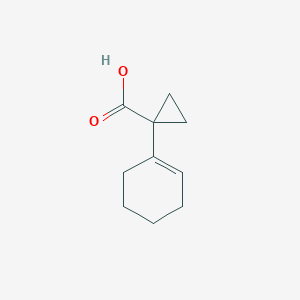
![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
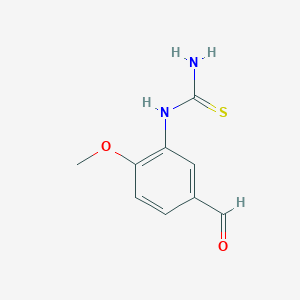
![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
